4-Formyl-N-isopropylbenzamide
Description
Contextual Significance within Benzamide (B126) Chemistry
Benzamides are a significant class of compounds recognized for their wide-ranging biological activities, including anti-inflammatory, antibacterial, and antifungal properties. ontosight.ai Within this broad family, 4-Formyl-N-isopropylbenzamide holds importance primarily as a versatile intermediate and building block in organic synthesis. ontosight.aiontosight.ai
The presence of two key functional groups—the formyl (-CHO) and the N-isopropyl amide—makes it a valuable precursor for creating more complex molecules. The formyl group, in particular, offers a reactive site for various chemical transformations, such as oxidation to a carboxylic acid or reduction to an alcohol, which are fundamental steps in many synthetic pathways. ontosight.ai Its synthesis can be achieved through methods like the reaction of 4-formylbenzoic acid with isopropylamine (B41738) using a coupling agent or the photocatalyzed oxidation of N-isopropyl-4-methylbenzamide. ontosight.airsc.org
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 13255-50-0 ontosight.ai |
| Molecular Formula | C₁₁H₁₃NO₂ ontosight.aiontosight.ai |
| Molecular Weight | 191.23 g/mol ontosight.aiontosight.ai |
| IUPAC Name | 4-formyl-N-propan-2-ylbenzamide nih.gov |
| Synonyms | N-Isopropyl-4-formylbenzamide, 4-Carboxaldehyde-N-isopropylbenzamide ontosight.ainih.gov |
| Density | 1.1±0.1 g/cm³ chemsrc.com |
| Boiling Point | 367.8±25.0 °C at 760 mmHg chemsrc.com |
| Flash Point | 157.6±23.3 °C chemsrc.com |
Interdisciplinary Research Relevance
The utility of this compound extends across several scientific disciplines, underscoring its versatility.
Medicinal Chemistry and Pharmacology: This compound is a subject of interest for the development of new pharmaceutical agents. ontosight.ai It is notably recognized as a metabolite of the anticancer drug procarbazine (B1678244). aacrjournals.org Research has shown that the oxidative metabolism of procarbazine by liver microsomes produces an azo derivative, which chemically converts to this compound and methylhydrazine. aacrjournals.org Furthermore, derivatives of this compound, such as 4-formyl-N-(5-isopropyl-1,3-thiazol-2-yl)benzamide, have been included in patents for potential antitumor agents. google.com
Organic and Synthetic Chemistry: In synthetic chemistry, the compound serves as a key starting material. For instance, it has been prepared through nickel-catalyzed carboxylation reactions involving dihydropyridines. Its aldehyde functional group is a key feature, allowing for its use in the synthesis of various derivatives, including pyrazoles, which have been investigated for their potent inhibitory effects on drug-resistant bacteria.
Material Science: Derivatives of this compound are being explored for their potential applications in material science, although this remains an emerging area of investigation. ontosight.ai
Table 2: Detailed Research Findings on this compound
| Research Area | Key Finding | Experimental Context |
| Metabolism Study | Identified as a major stable metabolite of the anticancer drug procarbazine. aacrjournals.org | The metabolism was studied in rat liver microsomes, with detection via high-pressure liquid chromatography. aacrjournals.org |
| Photocatalysis | Synthesized from N-isopropyl-4-methylbenzamide via photocatalyzed oxidation. rsc.org | The reaction was performed using an imide-acridinium salt photocatalyst and irradiated with blue LEDs. rsc.org |
| Antitumor Research | A derivative, 4-formyl-N-(5-isopropyl-1,3-thiazol-2-yl)benzamide, was part of a patent for 2-amino-thiazole derivatives as potential antitumor agents. google.com | The patent covers a class of compounds for treating cell proliferative disorders. google.com |
| Organic Synthesis | Used as a reactant in the synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid derivatives. | The synthesis involved reacting the aldehyde with substituted hydrazines to create novel hydrazones. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-formyl-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(2)12-11(14)10-5-3-9(7-13)4-6-10/h3-8H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFHZDXZIJJKFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057636 | |
| Record name | N-isopropyl-4-formylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13255-50-0 | |
| Record name | 4-Formyl-N-(1-methylethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13255-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Isopropyl-4-formylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013255500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-isopropyl-4-formylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-formyl-N-isopropylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.938 | |
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| Record name | N-ISOPROPYL-4-FORMYLBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NMQ4M6QG3 | |
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Synthetic Methodologies for 4 Formyl N Isopropylbenzamide
Direct Synthesis Approaches
Direct synthesis of 4-Formyl-N-isopropylbenzamide can be achieved through several methods, including the photocatalyzed oxidation of N-isopropyl-4-methylbenzamide and the amidation of 4-formylbenzoic acid with isopropylamine (B41738).
Photocatalyzed Oxidation of N-isopropyl-4-methylbenzamide
A prominent method for synthesizing this compound is through the photocatalyzed oxidation of N-isopropyl-4-methylbenzamide. rsc.org This approach utilizes light energy to drive the oxidation of the methyl group to a formyl group.
The reaction is typically performed on a 0.1 mmol scale in a closed vial under an air atmosphere. rsc.org The mixture is irradiated with blue LEDs (457 nm) for 18 hours at room temperature. rsc.org Optimization studies have explored various parameters to maximize the yield of the desired product. Key factors that have been investigated include the choice of solvent, the amount of water in the reaction mixture, and the catalyst loading. rsc.org For instance, a solvent screening revealed that a mixture of acetonitrile (B52724) (MeCN) and water is effective. rsc.org The concentration of the reactants is also a critical parameter, with a 0.1 M solution often being used. rsc.org
The success of the photocatalyzed oxidation hinges on the selection of an appropriate photocatalyst. An imide-acridinium salt, specifically PC III, has been shown to be an effective catalyst for this transformation. rsc.org In a typical procedure, N-isopropyl-4-methylbenzamide is reacted with 10 mol% of the imide-acridinium salt PC III in a 99:1 mixture of dry acetonitrile and water. rsc.org This system, upon irradiation with blue light, facilitates the conversion to this compound, which can then be isolated by flash column chromatography. rsc.org
Amidation of 4-Formylbenzoic Acid with Isopropylamine
Another direct route to this compound involves the amidation of 4-formylbenzoic acid with isopropylamine. thieme-connect.com This method forms the amide bond by coupling the carboxylic acid with the amine.
The formation of the amide bond between 4-formylbenzoic acid and isopropylamine requires the use of coupling agents to activate the carboxylic acid. thieme-connect.comresearchgate.net Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) are commonly employed. researchgate.net The reaction conditions are generally mild, and the choice of solvent can influence the reaction's efficiency. The use of these coupling agents facilitates the formation of the amide product in good yields. researchgate.netlookchemmall.com
Deuterated Synthesis Protocols
The synthesis of deuterated this compound has also been described. google.com This is particularly relevant for its use as an internal standard in isotope dilution assays. imreblank.ch One reported method involves the use of an N-heterocyclic carbene catalyst in a solvent mixture containing heavy water (D₂O). google.com In a specific protocol, this compound is dissolved in a mixture of D₂O and toluene (B28343) with an N-heterocyclic carbene catalyst (10 mol%) and sodium bicarbonate. The reaction mixture is stirred at 60°C for 12 hours, resulting in a 75% yield with 99% deuterium (B1214612) incorporation at the formyl position. google.com
Interactive Data Table: Synthesis of this compound
| Synthesis Method | Starting Materials | Catalyst/Reagents | Reaction Conditions | Yield | Reference |
| Photocatalyzed Oxidation | N-isopropyl-4-methylbenzamide | Imide-acridinium salt PC III | Blue LEDs (457 nm), MeCN/H₂O (99:1), air, RT, 18h | 62% | rsc.org |
| Amidation | 4-Formylbenzoic acid, Isopropylamine | EDC, HOBt, DIPEA | Mild conditions | Good | thieme-connect.comresearchgate.net |
| Deuterated Synthesis | This compound | N-heterocyclic carbene, NaHCO₃ | D₂O/Toluene, 60°C, 12h | 75% | google.com |
Precursor-Based Synthetic Pathways
The synthesis of this compound can be achieved through the metabolic breakdown of a precursor molecule. A primary and well-documented pathway involves the oxidative metabolism of the antineoplastic drug procarbazine (B1678244). drugbank.comaacrjournals.orgaacrjournals.orgnih.gov
Formation via Oxidative Metabolism of Procarbazine
Procarbazine, an alkylating agent used in cancer therapy, undergoes extensive metabolism to become active. researchgate.netresearchgate.net This complex metabolic process, occurring primarily in the liver, leads to the generation of several intermediate compounds, ultimately yielding this compound as one of the products. drugbank.comaacrjournals.orgaacrjournals.org The initial and rate-limiting step in this transformation is the oxidation of procarbazine. aacrjournals.orgaacrjournals.org
The cytochrome P-450 (CYP450) monooxygenase system, a family of enzymes concentrated in liver microsomes, plays a pivotal role in the initial oxidative metabolism of procarbazine. aacrjournals.orgresearchgate.nettandfonline.comtandfonline.com This enzymatic system is responsible for oxidizing procarbazine to its primary, more stable metabolite, the azo derivative. aacrjournals.orgaacrjournals.org Studies have confirmed that the rate of this oxidation is dependent on the cytochrome P-450 system, with inhibitor and induction studies verifying its central role. aacrjournals.orgaacrjournals.org In hepatic cells, both procarbazine and its derivatives are metabolized by the P-450 system. tandfonline.comtandfonline.comnih.gov This activation step is crucial for generating the reactive intermediates that are a hallmark of procarbazine's biological activity.
Following the initial oxidation by cytochrome P-450, the metabolic cascade involves several other enzymatic pathways. The azo derivative of procarbazine is further oxidized, also by the CYP450 system, to form two isomeric azoxy derivatives. aacrjournals.orgaacrjournals.org These azoxy metabolites are considered key precursors to the cytotoxic species derived from procarbazine. nih.gov Subsequently, cytosolic enzymes, such as aldehyde dehydrogenase and xanthine (B1682287) oxidase, are involved in the metabolism of these azoxy derivatives. nih.gov Specifically, a form of aldehyde dehydrogenase has been shown to metabolize one of the azoxy isomers to produce this compound. nih.gov Furthermore, xanthine oxidase can also metabolize the azoxy isomers and this compound itself, ultimately leading to N-isopropylterephthalamic acid. nih.gov Another proposed mechanism involves the formation of a nitrogen-centered radical, followed by an oxidative dehydrogenation, which also results in the formation of this compound. researchgate.net
The metabolic conversion of procarbazine to this compound is characterized by the formation of several key intermediates. The initial product of microsomal oxidation is the azo derivative, N-isopropyl-α-(2-methylazo)-p-toluamide. aacrjournals.orgaacrjournals.org This azo compound is a major, stable metabolite that can be chemically converted to this compound upon acidification. aacrjournals.orgaacrjournals.orgresearchgate.net Further oxidation of the azo derivative yields two isomeric azoxy compounds: N-isopropyl-α-(2-methyl-NNO-azoxy)-p-toluamide and N-isopropyl-α-(2-methyl-ONN-azoxy)-p-toluamide. aacrjournals.orgaacrjournals.org These azoxy metabolites are crucial intermediates, as their subsequent enzymatic breakdown by cytosolic enzymes directly yields this compound. nih.gov
Table 1: Key Enzymes in the Metabolic Conversion of Procarbazine This table outlines the primary enzymes involved in the metabolic pathway leading to the formation of this compound from procarbazine.
| Enzyme | Role in Pathway | Reference |
| Cytochrome P-450 | Catalyzes the initial oxidation of procarbazine to its azo derivative and subsequent oxidation to azoxy isomers. | tandfonline.com, researchgate.net, aacrjournals.org, tandfonline.com |
| Aldehyde Dehydrogenase | Metabolizes azoxy procarbazine isomers to yield this compound. | nih.gov |
| Xanthine Oxidase | Metabolizes azoxy procarbazine isomers and can further metabolize this compound. | nih.gov |
| Laccase | Proposed to transform procarbazine via a nitrogen-centered radical to form this compound. | researchgate.net |
Table 2: Metabolic Intermediates in the Formation of this compound This table details the sequential intermediate compounds generated during the oxidative metabolism of procarbazine.
| Intermediate Compound | Precursor | Subsequent Product(s) | Reference |
| Azo derivative of procarbazine | Procarbazine | Azoxy isomers of procarbazine | aacrjournals.org, aacrjournals.org |
| Azoxy isomers of procarbazine | Azo derivative of procarbazine | This compound | aacrjournals.org, nih.gov |
Chemical Reactivity and Derivatization Studies of 4 Formyl N Isopropylbenzamide
Reactions at the Formyl Moiety
The formyl group (-CHO) is a key site for chemical reactions, particularly oxidation and reduction. ontosight.ai
Oxidation Reactions
The formyl group of 4-Formyl-N-isopropylbenzamide can be oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic chemistry. For instance, it is known to be a metabolite derived from the oxidation of the anti-neoplastic agent procarbazine (B1678244) in aqueous solutions. lookchem.comchemicalbook.com The oxidation can be achieved using various oxidizing agents. One documented method involves a photocatalytic approach using an imide-acridinium salt as the photocatalyst in a mixture of acetonitrile (B52724) and water, irradiated with blue LEDs. rsc.org
Table 1: Photocatalytic Oxidation of N-isopropyl-4-methylbenzamide to this compound rsc.org
| Reactant | Catalyst | Solvent | Light Source | Product |
| N-isopropyl-4-methylbenzamide | Imide-acridinium salt PC III | MeCN/H₂O (99:1) | Blue LEDs (457 nm) | This compound |
Reduction Reactions
The formyl group can be readily reduced to a primary alcohol, yielding 4-(hydroxymethyl)-N-isopropylbenzamide. Standard reducing agents such as sodium borohydride (B1222165) are typically effective for this transformation. This reaction is a common step in the synthesis of more complex molecules where the alcohol functionality is required for subsequent reactions. The presence of the formyl group provides a handle for reduction without affecting the amide moiety under mild conditions. ontosight.ai
Reactions at the Amide Moiety
The amide group in this compound also presents opportunities for chemical modification.
Nucleophilic Substitution Reactions
While the amide bond is generally stable, it can undergo nucleophilic acyl substitution under certain conditions. These reactions typically require activation of the carbonyl group to make it more susceptible to attack by a nucleophile. For instance, the nitrogen of the amide can participate in directing ortho-palladation, enabling C-H activation at the ortho position of the benzamide (B126) ring. This allows for subsequent acylation reactions, demonstrating a form of nucleophilic substitution at the aromatic ring, facilitated by the amide group. acs.org
Advanced Derivatization Strategies
Derivatization of this compound is employed to enhance its analytical properties for various spectroscopic techniques.
Chemical Derivatization for Spectroscopic Analysis
Chemical derivatization can be used to improve the performance of a compound in mass spectrometric analysis. spectroscopyonline.com For example, the formyl group can be targeted for derivatization. A specific application involves the deuteration of aldehydes. This compound can undergo H-D exchange in the presence of D₂O and a suitable catalyst, leading to the incorporation of deuterium (B1214612) at the formyl position. This isotopic labeling is invaluable for mechanistic studies and as an internal standard in quantitative mass spectrometry. google.com One study reported a 75% yield with 99% deuterium incorporation when the reaction was carried out with NaHCO₃ in a D₂O and toluene (B28343) mixture at 60°C for 12 hours. google.com
Table 2: Deuterium Labeling of this compound google.com
| Reactant | Reagents | Solvent | Conditions | Product | Yield | D-incorporation |
| This compound | NaHCO₃ | D₂O/Toluene | 60°C, 12h | Deuterated this compound | 75% | 99% |
Furthermore, while not directly on this compound, a related compound, 4-formyl-benzenesulfonic acid (FBSA), is used for the N-terminal derivatization of peptides to enhance their analysis by tandem mass spectrometry. nih.gov This highlights the utility of the formyl group in creating derivatives with improved ionization and fragmentation characteristics, leading to more reliable sequencing data. nih.gov
N-Terminal Sulfonation with 4-Formyl-benzenesulfonic Acid Analogs
The principle of using a formyl group for derivatization is extensively applied in the field of proteomics, specifically in the N-terminal modification of peptides. Analogs of this compound, such as 4-formyl-benzenesulfonic acid (FBSA) and 4-formyl-1,3-benzenedisulfonic acid (FBDSA), are employed to selectively target the primary amine of a peptide's N-terminus. nih.govnih.gov
This reaction proceeds via the formation of a Schiff base, a compound containing a carbon-nitrogen double bond. The reaction occurs between the aldehyde group of the FBSA or FBDSA reagent and the N-terminal primary amine of the peptide. nih.govacs.org This covalent modification is a powerful tool in tandem mass spectrometry (MS/MS) for peptide sequencing. nih.gov
The derivatization process with FBSA has been optimized using a microwave-assisted procedure, which significantly reduces derivatization time and minimizes undesired side reactions. nih.gov The resulting sulfonated peptide, when analyzed by mass spectrometry, exhibits enhanced fragmentation patterns. Specifically, it leads to a high abundance of b-ions in both positive and negative ion modes, which greatly improves the reliability of de novo peptide sequence assignment. nih.gov
In gas-phase studies using ion/ion reactions, doubly deprotonated FBDSA has been shown to react with protonated peptides. acs.org An ion/ion complex is formed initially, and upon collisional activation, this complex loses a water molecule to form the stable Schiff base. acs.org This technique allows for the conversion of peptide cations to anions and provides complementary structural information for polypeptide analysis. nih.gov The sulfonate groups on the reagent play a crucial role in the fragmentation behavior, influencing backbone cleavages. nih.gov
Table 1: Analogs and Peptides in N-Terminal Derivatization Studies
| Reagent | Peptide Analyte(s) | Technique/Observation | Reference(s) |
| 4-Formyl-benzenesulfonic acid (FBSA) | General peptides | Microwave-assisted derivatization; enhances b-ion series in MS/MS for improved de novo sequencing. | nih.gov |
| 4-Formyl-1,3-benzenedisulfonic acid (FBDSA) | Leucine enkephalin-based peptides (e.g., YGGFL) | Gas-phase ion/ion reactions; formation of a Schiff base via a water loss mechanism upon collisional activation. | acs.orgnih.gov |
| 4-Formyl-1,3-benzenedisulfonic acid (FBDSA) | Peptides with primary amines (N-terminus or lysine) | Gas-phase modification via Schiff base formation to enhance sequence coverage in tandem mass spectrometry. | nih.gov |
Structural Modifications for Pharmacological Studies
The scaffold of this compound and related structures serves as a template for the synthesis of new molecules with potential pharmacological applications. The formyl group is a key handle for introducing structural diversity.
One approach involves the synthesis of imidazolone (B8795221) derivatives. While starting from the related 4-isopropylbenzohydrazide, these studies highlight how the isopropylbenzamide core can be incorporated into more complex heterocyclic systems known for broad biological activity. core.ac.uk The synthesis involves the condensation of the hydrazide with substituted azalactones to yield N-(4-(arylidene)-4,5-dihydro-5-oxo-2-phenylimidazol-1-yl)-4-isopropylbenzamides. The resulting compounds are then screened for activities such as antibacterial and antifungal properties. core.ac.uk
Another relevant modification strategy is reductive amination, a powerful reaction for converting aldehydes into amines. In a multi-step synthesis of inhibitors for Lysine-specific demethylase 1 (LSD1) and histone deacetylases (HDACs), a similar building block, tert-butyl 4-formylpiperidine-1-carboxylate, undergoes reductive amination using sodium triacetoxyborohydride. nih.gov This reaction is fundamental in building a more complex molecule designed to interact with specific biological targets, demonstrating how a formyl group on a cyclic core can be a crucial starting point for creating potential therapeutics. nih.gov
Furthermore, direct modification of this compound has been explored through deuteration. In a study, the compound was subjected to a reaction with deuterium oxide (D₂O) in the presence of a catalyst, resulting in a high level of deuterium incorporation at the formyl position. google.com Such isotopic labeling is a critical tool in pharmacological studies for tracking the metabolic fate of a drug candidate without altering its fundamental chemical properties.
Table 2: Examples of Structural Modifications for Pharmacological Research
| Starting Material/Core Structure | Modification Type | Resulting Compound Class/Example | Potential Pharmacological Application | Reference(s) |
| 4-Isopropylbenzohydrazide | Condensation with azalactones | N-(4-(arylidene)-4,5-dihydro-5-oxo-2-phenylimidazol-1-yl)-4-isopropylbenzamides | Antibacterial, Antifungal | core.ac.uk |
| tert-Butyl 4-formylpiperidine-1-carboxylate | Reductive amination | Intermediates for N-Hydroxy-4-((4-(N-((1R,2S)-2-phenylcyclopropyl)sulfamoyl)piperidin-1-yl)methyl)benzamide | LSD1/HDAC Inhibition (Cancer Therapeutics) | nih.gov |
| This compound | Deuteration of the formyl group | 4-(deuterioformyl)-N-isopropylbenzamide | Metabolic fate studies | google.com |
Mechanistic Investigations of Biological Activity
Molecular Interactions and Target Identification
The biological relevance of 4-Formyl-N-isopropylbenzamide is often linked to its precursor compounds, particularly in the context of drug metabolism. Its interactions are best understood by examining the pathways that lead to its formation.
Direct enzyme and receptor binding studies for this compound are not extensively documented as a primary ligand. However, its formation is a direct result of enzymatic action on other substrates. For instance, it is a known product of the metabolism of the anticancer drug procarbazine (B1678244). researchgate.netresearchgate.netaacrjournals.org This process involves the cytochrome P-450-dependent monooxygenase system found in liver microsomes. researchgate.netaacrjournals.org The enzymatic transformation of procarbazine's azo derivative by cytochrome P-450 yields this compound, indicating a crucial interaction between the parent drug and the enzyme's active site. researchgate.netaacrjournals.org
Furthermore, the enzyme laccase has been shown to transform procarbazine, with this compound being the principal product. researchgate.netresearchgate.net The proposed mechanism involves the formation of a nitrogen-centered radical on the procarbazine molecule, followed by oxidative dehydrogenation, which ultimately yields this compound and a methyl radical. researchgate.net While these studies focus on the parent drug, they establish that this compound is a key molecule produced from specific enzyme-substrate interactions.
Some research has investigated the binding of various agonists to the N-formyl peptide receptor on human neutrophils, which are G protein-coupled receptors. nih.govnih.gov However, the direct binding of this compound to this or other receptors has not been a primary focus of the available research.
The benzamide (B126) structural class, to which this compound belongs, is recognized for its diverse biological activities and is a common feature in many pharmaceutical compounds. ontosight.aiontosight.ai Compounds in this class have been investigated for anti-inflammatory, antibacterial, and antifungal properties. ontosight.ai As a derivative, this compound serves as a versatile intermediate in the synthesis of more complex molecules, including new drug candidates. ontosight.ai Its structure, featuring a formyl group and an N-isopropyl amide attached to a benzene (B151609) ring, presents specific chemical properties that can be exploited in drug design. ontosight.aiontosight.ai The formyl group, for instance, provides a site for further chemical reactions like reduction or oxidation, making it a useful building block in synthetic pathways for developing new therapeutic agents. ontosight.ai
The most significant interaction of this compound with proteins in disease pathways is observed through its role as the final stable metabolite of the chemotherapy agent procarbazine. researchgate.net Procarbazine is used in cancer treatment, and its mechanism involves metabolic activation to produce reactive species that can damage cancer cells. researchgate.netresearchgate.net The metabolic pathway, which involves cytochrome P-450 enzymes, converts procarbazine into its azo and azoxy derivatives. researchgate.netaacrjournals.org The subsequent metabolism of these intermediates leads to the formation of this compound and a methyl radical. researchgate.net This methyl radical can then react with DNA and proteins, inhibiting their synthesis and causing tumor cell death. researchgate.net Therefore, the formation of this compound is an integral part of the bioactivation pathway of procarbazine in cancer therapy.
Metabolic Fate and Biotransformation
The study of this compound is largely a study of its metabolic origins. It is frequently identified as a product of the biotransformation of other chemical entities, particularly xenobiotics like therapeutic drugs.
In vitro studies using rat liver microsomes have been instrumental in elucidating the metabolic pathway that produces this compound. researchgate.netaacrjournals.org Research has shown that the major stable microsomal metabolite of procarbazine is its azo derivative, N-isopropyl-α-(2-methylazo)-p-toluamide. aacrjournals.org This azo derivative can be chemically converted to this compound upon acidification. aacrjournals.org
The direct enzymatic conversion of procarbazine's azoxy intermediates by liver microsomal fractions also yields this compound. researchgate.netaacrjournals.org The enzyme system responsible for this oxidative reaction is the cytochrome P-450-dependent monooxygenase system. researchgate.netaacrjournals.org Studies using specific inhibitors of cytochrome P-450 confirmed its role in the reaction. researchgate.netaacrjournals.org The rate of metabolism leading to the formation of this aldehyde has been measured spectrophotometrically, with rates of 13.4 to 14.1 nmol per minute per milligram of microsomal protein reported. aacrjournals.org
Table 1: Summary of In Vitro Metabolism Studies Leading to this compound
| Parent Compound | Biological System | Enzyme System | Resulting Metabolite | Reference |
|---|---|---|---|---|
| Procarbazine | Rat Liver Microsomes | Cytochrome P-450 | N-isopropyl-α-(2-methylazo)-p-toluamide (precursor) | aacrjournals.org |
| Azoxyprocarbazine isomers | Rat Liver Microsomes | Cytochrome P-450 | This compound | researchgate.netaacrjournals.org |
| Procarbazine | Enzymatic Nanoreactors | Laccase | This compound | researchgate.netresearchgate.net |
Consistent with in vitro findings, this compound has been identified as an in vivo metabolite. It is recognized as a well-known final product of the metabolization of procarbazine's intermediates. researchgate.net The in vitro metabolic scheme is considered analogous to the in vivo metabolism of related hydrazine (B178648) compounds, suggesting that the formation of this compound is a key step in the bioactivation of procarbazine within a living organism. researchgate.netaacrjournals.org While detailed pharmacokinetic studies focusing solely on the levels and clearance of this compound are not extensively detailed, its presence as a urinary metabolite of other benzamides has been noted, indicating its route of excretion. nih.gov
Role as a Biochemical Probe
While the broader benzamide class of compounds serves various roles in research and pharmacology, specific applications of this compound as a biochemical probe are not extensively documented in publicly available literature. ontosight.ai The potential for such compounds to be used as tools in proteomics and for studying protein modifications remains an area for further exploration.
Selective Binding to N-Terminally Modified Proteins
Current research available does not provide specific details on this compound being utilized as a probe for selective binding to N-terminally modified proteins.
Acyl Transfer Mechanisms in Proteomics
There is no detailed information in the reviewed literature regarding the specific application of this compound in studying acyl transfer mechanisms in proteomics.
Cellular and Molecular Effects
Structurally related compounds and precursors of this compound have demonstrated significant effects on crucial cellular pathways, including those involved in DNA integrity and epigenetic regulation. nih.gov
Induction of DNA Damage Pathways (e.g., DNA Double-Strand Breaks)
This compound is recognized as a final metabolic product of azoprocarbazine. researchgate.net The metabolism process involves the formation of a methyl radical that can react with DNA and proteins, inhibiting their synthesis and leading to tumor cell death. researchgate.net This mechanism suggests a direct role in damaging DNA. molaid.com
Further studies on structurally similar compounds have provided more direct evidence. For instance, a novel compound derived from 4-formyl benzoic acid, referred to as compound 1, was shown to induce DNA double-strand breaks. nih.gov This effect is a critical mechanism in the cytotoxicity of many anticancer agents. researchgate.net The induction of these breaks triggers cellular responses aimed at repair, and failure to efficiently repair this damage can lead to cell death. researchgate.netnih.gov
Modulation of DNA Repair Processes (e.g., RAD51 Ubiquitination)
Beyond inducing damage, related compounds actively interfere with DNA repair mechanisms. Homologous recombination (HR) is a major pathway for repairing DNA double-strand breaks, with the RAD51 recombinase being a key protein in this process. nih.govnih.gov
Research has shown that treatment with a compound structurally related to this compound leads to a significant increase in the ubiquitination of the RAD51 protein. nih.gov Ubiquitination is a process where a small protein called ubiquitin is attached to a substrate protein, often tagging it for degradation. nih.gov This induced ubiquitination of RAD51 leads to its degradation, thereby disrupting the DNA repair process. nih.gov The stability and level of RAD51 are tightly regulated through ubiquitin-dependent pathways, involving multiple E3 enzymes, to ensure proper cell cycle progression and response to genotoxic stress. nih.govnih.gov By promoting RAD51 degradation, such compounds can abolish resistance to DNA-damaging therapies. nih.gov
Histone Deacetylase Modification
Epigenetic modifications are crucial in regulating gene expression, and histone deacetylases (HDACs) are key enzymes in this process. nih.gov HDACs remove acetyl groups from lysine (B10760008) residues on histones, which generally leads to a more compact chromatin structure and transcriptional repression. nih.gov The overexpression of certain HDACs is linked to unfavorable outcomes in some cancers. nih.gov
A compound developed from 4-formyl benzoic acid has been identified as an inhibitor of class I HDACs. nih.gov Treatment of cancer cells with this compound resulted in substantial acetylation modifications at various sites on histone H3 and histone H4. nih.gov This inhibition of HDACs, leading to increased histone acetylation, is a well-established therapeutic strategy in oncology. nih.gov
Interactive Table: Summary of Cellular Effects
| Cellular Effect | Mechanism | Key Protein(s) Involved | Outcome | Source |
|---|---|---|---|---|
| DNA Damage | Induction of DNA double-strand breaks. | N/A | Inhibition of DNA synthesis, cell death. | researchgate.netnih.gov |
| DNA Repair Modulation | Induction of ubiquitination and subsequent degradation of RAD51. | RAD51 | Disruption of the homologous recombination repair pathway. | nih.govnih.gov |
| Histone Modification | Inhibition of class I Histone Deacetylases (HDACs). | HDACs, Histone H3, Histone H4 | Increased acetylation of histones H3 and H4. | nih.govnih.gov |
Advanced Characterization and Computational Studies
Spectroscopic Characterization for Structural Elucidation
Spectroscopy is the cornerstone for confirming the molecular structure of 4-Formyl-N-isopropylbenzamide. By analyzing the interaction of the molecule with electromagnetic radiation, chemists can verify its atomic composition, connectivity, and the specific functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. Both ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule, confirming the presence and connectivity of the aromatic ring, the isopropyl group, and the formyl group. The integration of ¹H NMR signals allows for the quantification of protons in a specific environment, serving as a reliable method for purity assessment against a known standard. researchgate.net
The chemical shifts, splitting patterns (multiplicity), and coupling constants observed in the ¹H NMR spectrum are unique to the molecule's structure. For instance, the formyl proton typically appears as a distinct singlet in the downfield region of the spectrum. researchgate.net Similarly, the ¹³C NMR spectrum shows a characteristic signal for the carbonyl carbons of the amide and aldehyde groups at different chemical shifts. While specific spectral data is often found in proprietary databases or supplementary information of scientific publications rsc.orgrsc.org, a representative assignment can be predicted based on the known structure.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |
|---|---|---|---|
| Aldehyde | ~9.9-10.1 (singlet) | ~191-193 | Formyl proton (CHO) and carbon |
| Aromatic | ~7.8-8.0 (multiplet) | ~128-140 | Protons and carbons of the benzene (B151609) ring |
| Amide | ~6.0-6.5 (doublet) | ~165-167 | N-H proton and amide carbonyl carbon |
| Isopropyl CH | ~4.1-4.3 (multiplet) | ~41-43 | Methine proton and carbon of the isopropyl group |
Note: Predicted values are based on standard chemical shift ranges and may vary depending on the solvent and experimental conditions.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₁H₁₃NO₂ and a molecular weight of approximately 191.23 g/mol . nih.govontosight.aiontosight.ai In mass spectrometry, this would be observed as the molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 191.
This technique is particularly vital in metabolic studies. Research has confirmed through mass spectrometry that this compound is a key metabolite in the biological transformation of the anticancer drug procarbazine (B1678244). researchgate.net By analyzing the fragmentation patterns, researchers can identify such metabolites in complex biological samples.
Furthermore, chemical derivatization can be employed to enhance the detection of molecules in MS analysis. While specific derivatization protocols for this compound are not widely documented, general methods targeting its functional groups—the aldehyde or the secondary amide—could be applied to improve ionization efficiency or chromatographic separation in complex mixtures.
Table 2: Key Mass Spectrometry Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃NO₂ | nih.govontosight.ai |
| Molecular Weight | 191.23 g/mol | nih.gov |
| Exact Mass | 191.094628657 Da | nih.gov |
Infrared (IR) spectroscopy is used to identify the characteristic functional groups within the this compound molecule by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound will exhibit distinct absorption bands corresponding to the N-H bond of the secondary amide, the C=O bonds of both the amide and the aldehyde, and the various C-H and C=C bonds of the aromatic and aliphatic parts of the molecule. nih.govcore.ac.uk The presence of two separate carbonyl absorptions is a key diagnostic feature distinguishing it from related benzamides that lack the formyl group.
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amide | N-H Stretch | 3200 - 3400 | Medium, Sharp |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | C-H Stretch | 2850 - 2970 | Medium |
| Aldehyde | C-H Stretch | 2720 - 2820 | Weak (often two bands) |
| Aldehyde Carbonyl | C=O Stretch | ~1700 | Strong |
| Amide Carbonyl | C=O Stretch (Amide I) | ~1650 | Strong |
Computational Chemistry and Molecular Modeling
Computational methods provide deep insights into the molecular properties of this compound at an atomic level, complementing experimental data by predicting geometries, electronic structures, and dynamic behaviors.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to predict the fundamental properties of this compound. nih.gov These calculations can determine the molecule's most stable three-dimensional conformation (optimized geometry), vibrational frequencies (which can be correlated with IR spectra), and electronic properties like the distribution of electron density and molecular orbital energies.
Public databases provide computationally derived properties for this compound, offering predictions on its physicochemical characteristics. These in silico methods are valuable for initial screening and for understanding the electronic nature of the molecule. nih.gov
Table 4: Computationally Predicted Properties of this compound
| Property | Predicted Value | Description |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 46.2 Ų | A measure of the surface area of polar atoms, related to drug transport properties. nih.gov |
| XLogP3 | 1.5 | A calculated logarithm of the octanol/water partition coefficient, indicating lipophilicity. nih.gov |
| Hydrogen Bond Donors | 1 | The amide N-H group. nih.gov |
Molecular Dynamics (MD) simulations offer a way to study the behavior of this compound over time. nih.gov While specific MD simulation studies on this compound are not prominent in the literature, the methodology is widely applied to similar molecules. Such simulations can reveal the conformational flexibility of the molecule, particularly the rotation around the amide bond and the bond connecting the benzene ring to the amide group.
In the context of drug discovery, MD simulations are used to model the interaction of a ligand with a biological target, such as a protein receptor. nih.gov These simulations can provide insights into the stability of the ligand-protein complex, identify key intermolecular interactions, and calculate binding free energies, offering a dynamic view that goes beyond the static picture provided by molecular docking.
Prediction of Reaction Mechanisms and Pathways
Computational studies, in conjunction with experimental data, play a crucial role in predicting the reaction mechanisms and pathways involving this compound. A significant area of investigation has been its formation as a metabolite of the antineoplastic drug procarbazine.
Research has shown that the oxidative metabolism of procarbazine by rat liver microsomes leads to the formation of this compound. researchgate.net The primary stable microsomal metabolite is an azo derivative, N-isopropyl-α-(2-methylazo)-p-toluamide, which can be chemically converted to this compound. researchgate.net This oxidative process is mediated by the cytochrome P-450-dependent monooxygenase system. researchgate.net Computational models can be employed to simulate the interaction of procarbazine with cytochrome P-450 enzymes, elucidating the electronic and steric factors that favor this metabolic transformation. Potential mechanisms considered include direct dehydrogenation or an initial N-oxidation by cytochrome P-450 followed by a rapid dehydration step. researchgate.net
Furthermore, the formation of this compound has been observed in the laccase-mediated transformation of procarbazine. The proposed mechanism initiates with the formation of a nitrogen-centered radical, which is then followed by an oxidative dehydrogenation process.
In addition to its formation, the reactivity of the formyl group in this compound is a key aspect of its chemistry. For instance, a patented method describes the deuteration of the aldehyde group, highlighting a potential pathway for isotopic labeling. This reaction involves the use of an N-heterocyclic carbene catalyst in a solvent mixture containing D₂O.
While these experimental findings provide a basis for understanding the reaction pathways, detailed computational studies specifically predicting the transition states and energy profiles for the formation and reactions of this compound are not extensively reported in the current scientific literature. Such studies would be invaluable for a more precise understanding of its chemical behavior.
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of a compound with its biological activity. For this compound, specific and detailed SAR or QSAR modeling studies are not widely available in the public domain. However, general principles derived from studies on related benzamide (B126) and aromatic aldehyde derivatives can provide insights into the potential structural requirements for biological activity.
The biological activity of benzamide derivatives is often influenced by the nature and position of substituents on the aromatic ring and the N-alkyl group. For instance, in a series of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were developed using N-isopropylbenzamide as a common substructure for alignment. nih.gov These models indicated that both steric and electrostatic fields significantly contribute to the inhibitory activity. nih.gov
The formyl group of this compound is a key pharmacophoric feature. Aromatic aldehydes are known to participate in various biological interactions, often through the formation of Schiff bases with amine groups in proteins. acs.org The reactivity and accessibility of this aldehyde group are critical for such interactions. SAR studies on other aromatic aldehydes have shown that their biological effects can be finely tuned by altering the electronic properties of the benzene ring through the introduction of electron-donating or electron-withdrawing substituents. acs.orgmdpi.com
Although a specific SAR model for this compound is not available, a hypothetical SAR analysis would focus on modifications of its three main structural components:
The N-isopropyl group: Altering the size and lipophilicity of this group could impact binding affinity and metabolic stability.
The para-formyl group: Modification, replacement, or derivatization of this group would be expected to have a significant impact on any observed biological activity.
The development of a predictive SAR or QSAR model for this compound and its analogs would require the synthesis of a diverse library of related compounds and their evaluation in relevant biological assays. Such studies would be instrumental in identifying the key structural determinants of their activity and in guiding the design of new molecules with optimized properties.
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Routes and Sustainable Chemistry
The traditional synthesis of 4-Formyl-N-isopropylbenzamide typically involves the reaction of 4-formylbenzoic acid with isopropylamine (B41738) using a coupling agent. tandfonline.comontosight.ai While effective, contemporary research is increasingly focused on developing more sustainable and environmentally friendly synthetic methods. The principles of green chemistry, which emphasize waste reduction, the use of less hazardous materials, and energy efficiency, are central to these new approaches.
Future synthetic strategies for this compound and other benzamides are likely to include:
Solvent-Free and Catalyst-Free Conditions: Research has demonstrated the feasibility of synthesizing benzamides under solvent-free and activation-free conditions, for instance, by reacting amines with vinyl benzoate. tandfonline.comtandfonline.com These methods significantly reduce volatile organic compound (VOC) emissions and simplify purification processes. tandfonline.com
Photocatalysis: The use of light to drive chemical reactions offers a powerful tool for sustainable synthesis. A photocatalyzed approach for the synthesis of this compound has been reported using an imide-acridinium salt photocatalyst in a mixture of acetonitrile (B52724) and water. rsc.org
Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.
Bio-catalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Future research may explore enzymatic routes to produce this compound, offering high selectivity and mild reaction conditions.
A doctoral thesis has described a preparation method for 4-formyl-N-isopropyl-benzamide using 4-bromobenzaldehyde, a dihydropyridine, and a nickel catalyst under photoredox conditions. tdx.cat Another sustainable approach involves the palladium-catalyzed ortho-acylation of tertiary benzamides using arylglyoxylic acids, although this is for a substituted derivative. acs.org
Table 1: Comparison of Synthetic Methodologies for Benzamides
| Method | Description | Advantages |
| Conventional Synthesis | Reaction of a carboxylic acid with an amine using a coupling agent. | Well-established and versatile. |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often with gentle heating. tandfonline.comtandfonline.com | Reduced waste, lower environmental impact, and simplified workup. tandfonline.comtandfonline.com |
| Photocatalysis | Use of light to initiate and drive the chemical reaction. rsc.org | Mild reaction conditions, high selectivity, and use of a renewable energy source. rsc.org |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate the reaction. eurjchem.com | Rapid reaction times and often higher yields. eurjchem.com |
Elucidation of Undiscovered Biological Pathways
While the specific biological activities of this compound are not extensively documented, the broader class of benzamide (B126) derivatives is known for a wide range of pharmacological effects, including anti-inflammatory, antibacterial, and antifungal properties. ontosight.ai This suggests that this compound may interact with various biological pathways that are yet to be fully explored.
Future research in this area should focus on:
Anticancer Activity: Recent studies on novel benzamide derivatives have shown significant anticancer potential. nih.gov For example, a derivative, BJ-13, was found to induce apoptosis in gastric cancer cells by increasing intracellular reactive oxygen species (ROS) and causing mitochondrial dysfunction. nih.gov Another study identified a series of benzamide derivatives as potent inhibitors of the Hedgehog signaling pathway, which is implicated in several cancers. nih.gov The potential of this compound and its derivatives as anticancer agents warrants further investigation into their effects on pathways like apoptosis, cell cycle regulation, and angiogenesis. researchgate.net
Enzyme Inhibition: Benzamide derivatives have been investigated as inhibitors of various enzymes. For instance, they have been studied as inhibitors of PfDHODH (Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase), a potential target for antimalarial drugs. scialert.net Molecular docking studies can be employed to predict the binding affinity of this compound to various enzymatic targets.
Neurological Activity: The benzamide structure is a common scaffold in drugs targeting the central nervous system (CNS). Further studies could explore the potential of this compound to modulate neurotransmitter receptors or other CNS-related pathways.
Rational Design of Advanced Derivatives with Tailored Properties
This compound serves as a versatile intermediate for the synthesis of more complex molecules. ontosight.ai The formyl (-CHO) and isopropyl groups on the benzamide backbone provide sites for chemical modification, allowing for the rational design of derivatives with specific, tailored properties. tandfonline.comontosight.ai
Key strategies for the rational design of advanced derivatives include:
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can establish clear SARs. This knowledge can then be used to design more potent and selective compounds.
Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For example, the formyl group could be replaced with other electron-withdrawing groups to modulate the electronic properties of the molecule.
Conformational Constraint: By introducing conformational rigidity into the molecule, for instance through cyclization, it is possible to lock the compound into a bioactive conformation, leading to increased potency and selectivity. This strategy has been successfully applied to the design of Bcr-Abl inhibitors based on a 3-(1H-1,2,3-triazol-1-yl)benzamide scaffold. acs.org
Table 2: Potential Modifications of this compound for Derivative Design
| Modification Site | Potential Changes | Desired Outcome |
| Formyl Group | Oxidation to a carboxylic acid, reduction to an alcohol, conversion to an oxime or hydrazone. | Altered reactivity, solubility, and binding interactions. |
| Isopropyl Group | Replacement with other alkyl or aryl groups. | Modified lipophilicity and steric bulk. |
| Benzene (B151609) Ring | Introduction of various substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups). | Modulated electronic properties and metabolic stability. |
Integration with Emerging Technologies (e.g., Nanotechnology in Drug Delivery)
The integration of this compound and its derivatives with emerging technologies, particularly nanotechnology, holds significant promise for enhancing their therapeutic potential. Nanoparticle-based drug delivery systems can overcome many of the challenges associated with conventional drug administration, such as poor solubility, lack of targeting, and rapid metabolism. nih.govdovepress.com
Future research in this domain could explore:
Encapsulation in Nanoparticles: Encapsulating this compound or its derivatives within nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, could improve their bioavailability and provide controlled release. dovepress.com
Targeted Drug Delivery: By functionalizing the surface of nanoparticles with targeting ligands (e.g., antibodies, peptides), it is possible to direct the drug-loaded nanoparticles to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects. This is particularly relevant for CNS disorders, where the blood-brain barrier presents a major obstacle to drug delivery. nih.gov
Nanosuspensions: For poorly water-soluble derivatives, formulating them as nanosuspensions can significantly enhance their dissolution rate and oral bioavailability.
The use of green chemistry principles in the synthesis of these nanocarriers, creating "green nanomedicine," is also a growing area of interest. dovepress.com
Comparative Studies with Analogous Benzamide Derivatives
To fully understand the unique properties and potential of this compound, it is crucial to conduct comparative studies with its analogous benzamide derivatives. Such studies can provide valuable insights into how subtle structural modifications influence the compound's chemical reactivity, biological activity, and pharmacokinetic profile.
Future comparative studies should focus on:
Analogues with Different Ring Substituents: Investigating analogues where the formyl group is at a different position on the benzene ring (ortho or meta) or is replaced by other functional groups would provide a deeper understanding of the structure-activity relationship.
Comparison with Clinically Used Benzamides: Benchmarking the activity and properties of this compound and its derivatives against existing benzamide drugs could help to identify their potential therapeutic niche.
By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of new and improved therapeutic agents and advanced materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Formyl-N-isopropylbenzamide, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis of this compound typically involves formylation of N-isopropylbenzamide precursors. Key steps include:
- Amide formation : Reacting isopropylamine with benzoyl chloride derivatives under anhydrous conditions (e.g., THF, 0–5°C) .
- Formylation : Introducing the formyl group via Vilsmeier-Haack reaction (POCl₃/DMF) or using formic acid derivatives. Reaction temperature (40–60°C) and stoichiometric ratios critically affect yield and purity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the formyl group (δ ~9.8–10.0 ppm for aldehyde proton) and isopropyl substituents (δ ~1.2–1.4 ppm for CH₃) .
- IR Spectroscopy : Detect characteristic peaks for amide C=O (~1650–1680 cm⁻¹) and aldehyde C=O (~1700–1720 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 192.1019 for C₁₁H₁₃NO₂) .
Q. What are the solubility and storage recommendations for this compound?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Pre-saturate solvents to avoid precipitation during reactions .
- Storage : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent aldehyde oxidation and moisture absorption .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated using kinetic and computational studies?
- Methodological Answer :
- Kinetic Analysis : Monitor reaction progress via HPLC or in situ FTIR to determine rate constants for formyl-group reactivity .
- Computational Modeling : Use density functional theory (DFT) to simulate transition states (e.g., B3LYP/6-31G* basis set). InChI-derived structural data (e.g., InChI=1S/C₁₁H₁₃NO₂) aids in parameterization .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR results with X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Batch Consistency : Replicate synthesis under controlled conditions to isolate experimental vs. instrumental variability .
Q. How does structural modification of this compound impact its bioactivity in medicinal chemistry?
- Methodological Answer :
- SAR Studies : Replace the formyl group with electron-withdrawing/donating substituents (e.g., nitro, methoxy) and assess binding affinity via enzyme assays (e.g., IC₅₀ measurements) .
- Pharmacophore Modeling : Map electrostatic potentials (MEPs) and lipophilicity (LogP) to predict interactions with target proteins .
Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
- Methodological Answer :
- Heat Management : Use flow reactors for exothermic steps (e.g., formylation) to maintain temperature control .
- Byproduct Minimization : Optimize catalyst loading (e.g., Lewis acids) and employ continuous extraction for impurities .
Q. How can computational tools predict the stability of this compound under varying pH conditions?
- Methodological Answer :
- pKa Prediction : Use software like MarvinSketch to estimate aldehyde and amide group pKa values. Experimental validation via UV-Vis titration is recommended .
- Degradation Pathways : Simulate hydrolysis/oxidation pathways using molecular dynamics (MD) and compare with accelerated stability testing (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
